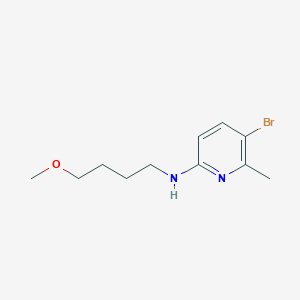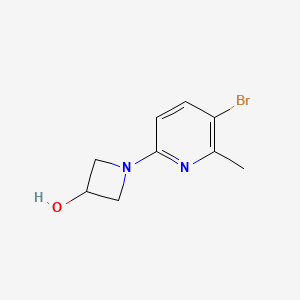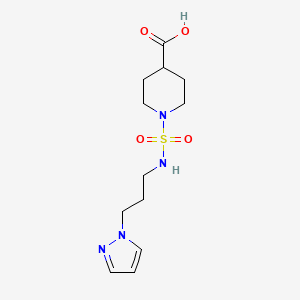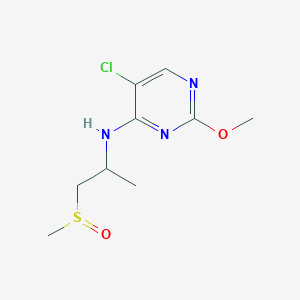![molecular formula C13H19NO3S B6631426 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is an organic compound that features a sulfonyl group, an aniline moiety, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline typically involves the reaction of 2-methylsulfonylaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the aniline, followed by nucleophilic substitution with an oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-methylsulfonylaniline: Lacks the oxolane ring but shares the sulfonyl and aniline moieties.
N-[2-(oxolan-3-yl)ethyl]aniline: Lacks the sulfonyl group but contains the oxolane and aniline moieties.
Uniqueness
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is unique due to the combination of the sulfonyl group, aniline moiety, and oxolane ring, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)13-5-3-2-4-12(13)14-8-6-11-7-9-17-10-11/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZINXBVWRBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)



![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)


